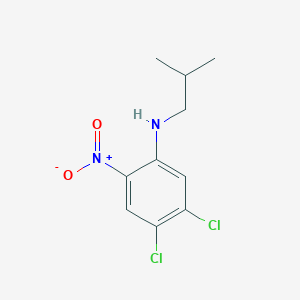
4,5-Dichloro-N-(2-methylpropyl)-2-nitroaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4,5-Dichloro-N-(2-methylpropyl)-2-nitroaniline is a useful research compound. Its molecular formula is C10H12Cl2N2O2 and its molecular weight is 263.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
4,5-Dichloro-N-(2-methylpropyl)-2-nitroaniline is a chemical compound with the formula C₆H₄Cl₂N₂O₂, recognized for its potential biological activities, particularly in antimicrobial and anticancer applications. This compound features a dichloro and nitro substitution pattern on the aniline ring, which significantly influences its reactivity and biological properties.
Chemical Structure and Properties
- Molecular Formula : C₆H₄Cl₂N₂O₂
- Molecular Weight : 207.014 g/mol
- CAS Registry Number : 6641-64-1
The structural characteristics of this compound include two chlorine atoms and a nitro group attached to the benzene ring, which are critical for its biological activity.
Antimicrobial Properties
Research indicates that compounds with nitro groups, such as this compound, often exhibit significant antimicrobial activity. The mechanism is primarily attributed to the reduction of the nitro group to amino derivatives by microbial nitroreductases, leading to the generation of reactive species that can damage bacterial cells.
Table 1: Antimicrobial Activity Against Various Pathogens
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 39 µg/mL | |
| Escherichia coli | 50 µg/mL | |
| Pseudomonas aeruginosa | 45 µg/mL |
Anticancer Activity
The compound has also been investigated for its anticancer properties. Studies show that nitroaromatic compounds can induce apoptosis in cancer cells through various mechanisms, including oxidative stress and cell cycle arrest.
Case Study: Antitumor Effects
In vitro studies have demonstrated that derivatives of nitroanilines exhibit cytotoxic effects against several cancer cell lines. For instance, complexes involving nitro-containing ligands showed significant growth inhibition in human lung and colon cancer cells.
Table 2: Cytotoxicity Against Cancer Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action | Reference |
|---|---|---|---|
| A549 (Lung) | 20 | Induction of apoptosis | |
| HT-29 (Colon) | 30 | Cell cycle arrest in G0/G1 phase |
The biological activity of this compound can be understood through its interaction with specific molecular targets. The nitro group can undergo enzymatic reduction to form reactive intermediates that interact with cellular macromolecules, such as DNA and proteins. This interaction may lead to:
- Formation of Free Radicals : Resulting in oxidative damage to cellular components.
- Cell Cycle Disruption : Inducing cell cycle arrest at critical checkpoints.
- Apoptosis : Triggering programmed cell death pathways.
Properties
CAS No. |
649763-37-1 |
|---|---|
Molecular Formula |
C10H12Cl2N2O2 |
Molecular Weight |
263.12 g/mol |
IUPAC Name |
4,5-dichloro-N-(2-methylpropyl)-2-nitroaniline |
InChI |
InChI=1S/C10H12Cl2N2O2/c1-6(2)5-13-9-3-7(11)8(12)4-10(9)14(15)16/h3-4,6,13H,5H2,1-2H3 |
InChI Key |
GIYCTJQCECJEJT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CNC1=CC(=C(C=C1[N+](=O)[O-])Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















